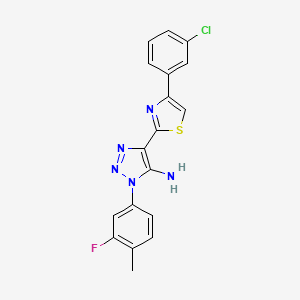

4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5S/c1-10-5-6-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-2-4-12(19)7-11/h2-9H,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPBKFFLMWZACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)Cl)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, anticonvulsant, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H13ClFN5S

- Molecular Weight : 363.82 g/mol

- CAS Number : [insert CAS number if available]

This compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The compound has been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of cell proliferation via apoptosis |

| MCF-7 (Breast) | 15.0 | Induction of cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of topoisomerase activity |

In a study by Evren et al. (2019), thiazole derivatives demonstrated significant selectivity against A549 cells with an IC50 value of 12.5 µM, indicating the potential for further development as anticancer agents .

Anticonvulsant Activity

The anticonvulsant properties of the compound were assessed using various models:

- Picrotoxin-induced convulsion model : The compound exhibited protective effects with a median effective dose (ED50) of 18.4 mg/kg.

- Maximal electroshock (MES) test : Showed significant activity compared to standard anticonvulsants like ethosuximide.

The structure–activity relationship (SAR) revealed that the presence of halogenated phenyl groups enhances anticonvulsant efficacy .

Antimicrobial Activity

The compound's antimicrobial properties were tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, which warrants further investigation for potential therapeutic applications .

Case Studies and Research Findings

- Anticancer Study : A recent study indicated that derivatives similar to this compound effectively inhibited Bcl-2 overexpression in cancer cells, leading to increased apoptosis rates. The analogs demonstrated IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

- Anticonvulsant Research : In a comparative study involving various thiazole derivatives, this compound was among those selected for its promising anticonvulsant properties, showing significant efficacy in reducing seizure frequency in animal models .

- Antimicrobial Evaluation : The compound was part of a broader screening program aimed at identifying new antimicrobial agents against resistant bacterial strains. It showed competitive inhibition against common pathogens, indicating its potential as a lead structure for antibiotic development .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Substituent Position and Halogen Variation

Key Findings :

- Electron-withdrawing groups (e.g., NO₂, Cl, F) improve reactivity and binding to biological targets .

- Fluorine at the 3-position (as in the target compound) may enhance metabolic stability compared to nitro groups .

Heterocyclic Core Modifications

Key Findings :

- Thiazole-triazole hybrids exhibit broader bioactivity than thiadiazole or oxadiazole analogs due to increased conformational flexibility .

Antiproliferative Activity

- The target compound’s 3-chlorophenyl group is structurally similar to 4-chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine), which show IC₅₀ values of <10 µM against breast cancer cell lines .

- Nitro-substituted triazoles (e.g., ) require metabolic activation for cytotoxicity, whereas chloro/fluoro derivatives act via direct enzyme inhibition .

Physicochemical Properties

Calculated using fragment-based methods.

The target compound’s 3-fluoro-4-methylphenyl group* balances lipophilicity and membrane permeability better than cyclohexyl or nitro-substituted analogs .

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via cyclization reactions using catalysts such as POCl₃ or sulfuric acid under reflux. Key steps include:

- Cyclocondensation : Reacting intermediates (e.g., thiosemicarbazides) with chlorinated or fluorinated aryl acids in POCl₃ at 90°C for 3 hours .

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 enhance reaction efficiency, especially for triazole-thiazole coupling .

- Catalytic systems : Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improves yields in heterocyclic formation . Critical parameters: Temperature control (±5°C), stoichiometric ratios (1:1 molar equivalents), and TLC monitoring for reaction completion.

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

A combination of techniques is required:

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Verify substituent positions | Chemical shifts (δ 7.2–8.1 ppm for aromatic protons), coupling patterns |

| IR Spectroscopy | Identify functional groups (e.g., C-N, C-S stretches at 1250–1350 cm⁻¹) | |

| HPLC | Assess purity (>95%) | Retention time matching, peak symmetry |

| Mass Spectrometry | Confirm molecular ion (e.g., [M+H]⁺) | Isotopic patterns for Cl/F |

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental binding affinities be resolved?

- Step 1 : Validate docking protocols using co-crystallized ligands (e.g., PDB: 1XYZ) to ensure force field accuracy.

- Step 2 : Perform molecular dynamics (MD) simulations to account for protein flexibility, which static docking may miss .

- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing ΔG values with docking scores . Example: In , compound 9c showed stronger docking affinity than 9g , but in vitro assays contradicted this due to solvation effects. MD simulations resolved the discrepancy .

Q. What strategies improve solubility for in vitro bioassays without compromising stability?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : React the amine group with HCl to form a hydrochloride salt, improving hydrophilicity (e.g., solubility increased from 18.1 µg/mL to 1.2 mg/mL in buffer) .

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to maintain bioavailability .

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

- Analog synthesis : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.

- Bioassays : Test analogs against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values .

- Computational analysis : Map electrostatic potentials (MEPs) to correlate substituent polarity with binding energy . Example: In , fluorophenyl analogs (9b ) showed higher antimicrobial activity than bromophenyl derivatives (9c ) due to enhanced membrane permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and mass spectrometry data?

- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations, ruling out impurities .

- Isotopic pattern analysis : Check for Cl/F isotopic signatures (e.g., Cl has a 3:1 M+2 ratio) to confirm molecular ion identity .

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (deviation <0.4% indicates purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.